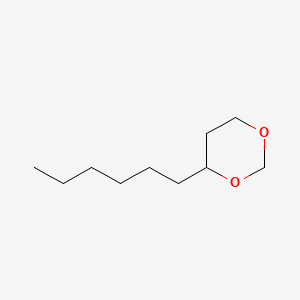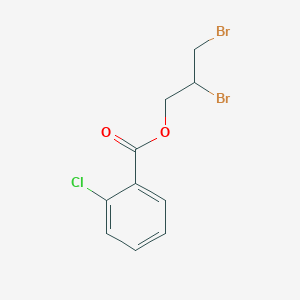
2,3-Dibromopropyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopropyl 2-chlorobenzoate is an organic compound that belongs to the class of halogenated esters It is characterized by the presence of bromine and chlorine atoms attached to a propyl and benzoate group, respectively
Preparation Methods
The synthesis of 2,3-Dibromopropyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
2,3-Dibromopropyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-chlorobenzoate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
2,3-Dibromopropyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl 2-chlorobenzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of halogen atoms in the molecule can enhance its reactivity and binding affinity to biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
2,3-Dibromopropyl 2-chlorobenzoate can be compared with other halogenated esters, such as:
2,3-Dibromopropyl benzoate: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloropropyl 2-chlorobenzoate: Contains chlorine atoms but lacks bromine, leading to different chemical properties and reactivity.
2,3-Dichloropropyl 2-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
6308-17-4 |
|---|---|
Molecular Formula |
C10H9Br2ClO2 |
Molecular Weight |
356.44 g/mol |
IUPAC Name |
2,3-dibromopropyl 2-chlorobenzoate |
InChI |
InChI=1S/C10H9Br2ClO2/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7H,5-6H2 |
InChI Key |
LLYXWJQLCPTCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
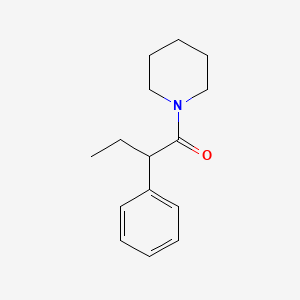
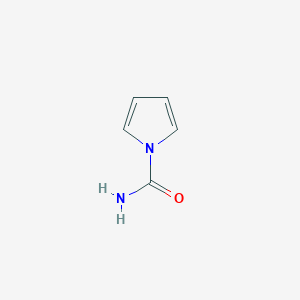
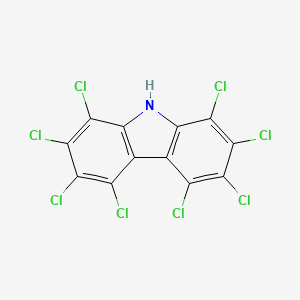

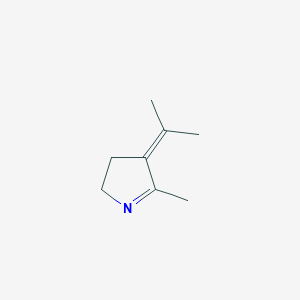
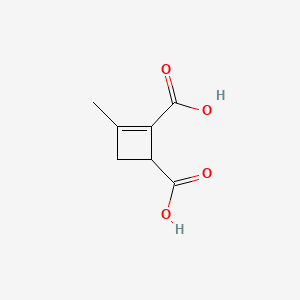
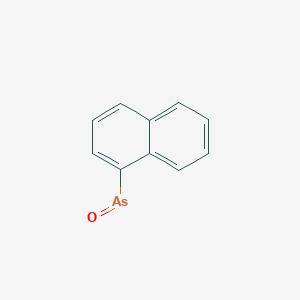
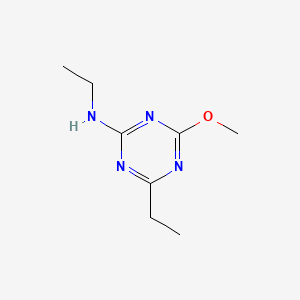
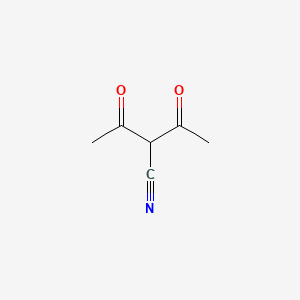
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
